Dtpdt ethylphosphotriester

Description

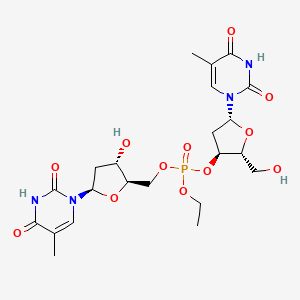

Dtpdt ethylphosphotriester (dTp(Et)dT) is a DNA adduct formed through the alkylation of the phosphate backbone by ethylating agents such as N-ethyl-N-nitrosourea (ENU) . This modification involves the covalent attachment of an ethyl group to the internucleotide phosphate, creating a phosphotriester structure.

Key studies by Den Engelse et al. (1987) demonstrated that dTp(Et)dT is highly persistent in slowly dividing tissues (e.g., brain, testis) of ENU-treated rats, with minimal repair observed over 56 days . This persistence correlates with the low proliferative activity of these tissues, where DNA repair mechanisms like nucleotide excision repair (NER) are less efficient .

Properties

CAS No. |

35002-96-1 |

|---|---|

Molecular Formula |

C22H31N4O12P |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

ethyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C22H31N4O12P/c1-4-34-39(33,35-10-16-13(28)5-17(37-16)25-7-11(2)19(29)23-21(25)31)38-14-6-18(36-15(14)9-27)26-8-12(3)20(30)24-22(26)32/h7-8,13-18,27-28H,4-6,9-10H2,1-3H3,(H,23,29,31)(H,24,30,32)/t13-,14-,15+,16+,17+,18+,39?/m0/s1 |

InChI Key |

ZKKPILTYCWGWSA-KJOYEBRGSA-N |

SMILES |

CCOP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |

Isomeric SMILES |

CCOP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C |

Canonical SMILES |

CCOP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |

Synonyms |

dTp(Et)dT dTpdT ethylphosphotriester P-ethylthymidylyl-(3'-5')-thymidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethylphosphotriesters vs. Methylphosphotriesters

Key Findings :

Comparison with Other Ethylated DNA Lesions

Key Findings :

- O⁴-Ethylthymine is more mutagenic than ethylphosphotriesters but similarly persistent in non-dividing tissues .

Comparison with Haloethylphosphotriesters

Key Findings :

- Chloroethylphosphotriesters are chemically unstable but more genotoxic due to crosslinking activity, unlike ethylphosphotriesters .

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting Dtpdt ethylphosphotriester (dTp(Et)dT) in DNA samples, and how do they address sensitivity limitations?

- Methodological Answer : Detection relies on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 32P-postlabeling assays . LC-MS/MS quantifies ethylphosphotriester adducts with high specificity by targeting molecular ion transitions (e.g., m/z 478 → 362 for dTp(Et)dT), achieving detection limits of ~0.1 adducts per 10^8 nucleotides . For low-abundance samples, 32P-postlabeling enhances sensitivity by enzymatically labeling DNA hydrolysates with radioactive phosphorus, followed by thin-layer chromatography separation. However, this method requires rigorous controls to avoid false positives from co-migrating impurities .

Q. How do researchers validate the persistence of ethylphosphotriester lesions in in vivo models, and what confounding factors must be controlled?

- Methodological Answer : Persistence studies often use ethylnitrosourea (ENU)-treated rodent models , where dTp(Et)dT levels are tracked over time in slowly dividing tissues (e.g., brain or liver). Key controls include:

- Normalizing adduct levels to tissue-specific replication rates (e.g., via BrdU incorporation assays).

- Accounting for enzymatic repair activity by comparing wild-type and DNA repair-deficient (e.g., Aag/Alkbh2 knockout) models .

- Confounding factors include oxidative DNA damage from ENU metabolites, which requires parallel measurement of 8-oxoguanine levels .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported repair kinetics of ethylphosphotriester adducts across studies?

- Methodological Answer : Discrepancies arise from differences in cell type proliferation rates and lesion quantification methods . To address this:

- Use isogenic cell lines with controlled replication rates (e.g., synchronized cultures) to isolate repair kinetics from dilution effects.

- Combine longitudinal adduct tracking (e.g., LC-MS/MS at 0h, 24h, 72h) with single-cell sequencing to correlate lesion persistence with transcriptional activity .

- Meta-analysis of existing datasets should standardize adduct measurements as "adducts per cell division" to enable cross-study comparisons .

Q. How can researchers optimize in vitro systems to study the mutagenic potential of dTp(Et)dT without confounding by secondary DNA damage?

- Methodological Answer :

- Replicating plasmids containing site-specific dTp(Et)dT adducts are transfected into repair-proficient (e.g., HEK293) and deficient (e.g., XPA-/-) cells. Mutation frequency is quantified via Sanger sequencing of replicated plasmids.

- To minimize oxidative damage, conduct experiments under low-oxygen conditions (e.g., 5% O₂) and include antioxidants (e.g., tempol) in culture media .

- Validate adduct specificity using immunoaffinity purification with anti-ethylphosphotriester antibodies .

Q. What computational approaches integrate ethylphosphotriester adduct data with genomic and epigenomic datasets to predict carcinogenic risk?

- Methodological Answer :

- Multi-omics pipelines align adduct mapping data (e.g., from Next-Gen Sequencing) with CpG methylation profiles and chromatin accessibility (ATAC-seq) to identify lesion-prone genomic regions.

- Machine learning models (e.g., random forests) trained on adduct persistence, replication timing, and histone modification data predict mutation hotspots. Tools like DeepSEA or Basenji can prioritize high-risk loci for functional validation .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in ethylphosphotriester studies, particularly in low-resource settings?

- Methodological Answer :

- Adopt open-source protocols for adduct quantification (e.g., protocols.io ) and share raw mass spectrometry files via repositories like MetaboLights .

- Use synthetic DNA standards spiked into samples to calibrate inter-lab variability .

- For labs without LC-MS/MS access, collaborate with core facilities using blinded sample analysis to reduce bias .

Q. What ethical guidelines govern the use of animal models in ethylphosphotriester research, particularly for chronic exposure studies?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for reporting animal studies, including detailed ENU dosing schedules and humane endpoints (e.g., tumor burden thresholds).

- Obtain approval from institutional IACUC committees , emphasizing justification for slow-dividing tissue sampling (e.g., brain) to minimize animal numbers .

Data Presentation and Publication

Q. How should researchers structure supplementary data for studies on ethylphosphotriester adducts to meet journal requirements?

- Methodological Answer :

- Provide raw chromatograms (LC-MS/MS) and 32P-postlabeling autoradiographs in TIFF format with scale bars.

- Include metadata tables detailing sample preparation steps (e.g., DNA extraction kits, enzyme batches) to enhance reproducibility .

- For computational data, share Jupyter notebooks or R scripts via GitHub or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.